molecular formula C25H26N2O B3436055 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide

Cat. No. B3436055
M. Wt: 370.5 g/mol
InChI Key: FJWFJVFCDOKDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide, also known as DIBO, is a chemical compound that has shown promising results in scientific research for various applications.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide involves the inhibition of the proteasome, a complex of enzymes that plays a crucial role in the degradation of intracellular proteins. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins, which eventually triggers apoptosis in cancer cells. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide also activates the NF-κB pathway, which plays a crucial role in the regulation of the immune response.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide induces apoptosis and inhibits the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins. In neurology, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide has been shown to reduce oxidative stress and inflammation, leading to neuroprotective effects. In immunology, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide has been shown to enhance the immune response by activating the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide in lab experiments is its specificity for the proteasome, which makes it a useful tool for studying the role of the proteasome in various cellular processes. However, one of the limitations of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide. One direction is to explore its potential therapeutic applications in other fields such as infectious diseases and autoimmune disorders. Another direction is to develop more specific and less toxic inhibitors of the proteasome, which may have greater therapeutic potential. Additionally, the development of more efficient synthesis methods for 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide may also facilitate its use in various scientific research applications.
Conclusion:
In conclusion, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide is a chemical compound that has shown promising results in scientific research for various applications. Its specificity for the proteasome makes it a useful tool for studying the role of the proteasome in various cellular processes. Further research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide may lead to the development of new therapeutic strategies for various diseases.

Scientific Research Applications

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of the proteasome. In neurology, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(3,5-dimethylphenyl)benzamide has been shown to enhance the immune response by activating the NF-κB pathway.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-18-13-19(2)15-24(14-18)26-25(28)22-9-7-20(8-10-22)16-27-12-11-21-5-3-4-6-23(21)17-27/h3-10,13-15H,11-12,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWFJVFCDOKDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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